molecular formula C18H19N3O3 B2941846 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-47-6

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2941846
CAS RN: 860786-47-6
M. Wt: 325.368
InChI Key: YSKICCAUOGTEPO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their diverse range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has phenyl rings and methoxy groups attached to it. These functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the conditions and the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of functional groups, the compound’s polarity, and its molecular weight would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, as a derivative within the 1,2,4-triazole class, has been explored for its potential in various scientific research applications. One significant area of investigation involves the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives. For instance, studies have synthesized derivatives from reactions of various ester ethoxycarbonylhydrazones with primary amines, showcasing some compounds' good to moderate activities against test microorganisms. This suggests potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Analysis

Another aspect of research focuses on the structural characteristics of related compounds, which are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a compound with a similar structural motif, provides insights into the molecular arrangement and potential interaction mechanisms, which are vital for designing drugs and materials with specific properties (Xu Liang).

Anticancer Activity

Research also extends to the evaluation of anticancer activities of eugenol derivatives, where compounds such as 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide have shown significant cytotoxicity against breast cancer cells. This opens a pathway for the use of 1,2,4-triazole derivatives in cancer treatment, highlighting the potential therapeutic applications of these compounds (Mohammad Mahboob Alam, 2022).

Catalytic Applications

Moreover, the development of half-sandwich Ruthenium(II) complexes from 1,2,3-triazole-based ligands showcases another avenue of research, focusing on catalytic applications. These complexes have been explored for their efficiency in catalyzing the oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the versatility of 1,2,4-triazole derivatives in catalysis (Saleem et al., 2013).

Mechanism of Action

The biological activity of triazoles depends on their interactions with biological targets. For example, some triazoles inhibit enzymes or bind to receptors, disrupting their normal function .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, safety data would be determined through laboratory testing and would be included in the compound’s Material Safety Data Sheet .

Future Directions

Triazoles are an active area of research due to their wide range of biological activities. Future research could explore new synthesis methods, novel derivatives, and potential applications in medicine .

properties

IUPAC Name

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-19-20(11-12-24-16-8-4-3-5-9-16)18(22)21(14)15-7-6-10-17(13-15)23-2/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKICCAUOGTEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326127
Record name 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

860786-47-6
Record name 4-(3-methoxyphenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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